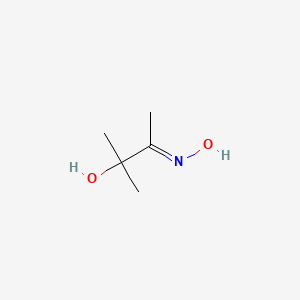

3-Hydroxy-3-methyl-2-butanone oxime

Vue d'ensemble

Description

. It is a white to light yellow crystalline powder with a melting point of 84-86°C and a boiling point of 219.6°C at 760 mmHg. This compound is soluble in ether and acetone and has a density of 1.02 g/cm³.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-methyl-2-butanone oxime can be synthesized through the reaction of 3-hydroxy-3-methyl-2-butanone with hydroxylamine. The reaction typically involves dissolving 3-hydroxy-3-methyl-2-butanone in a suitable solvent such as ethanol or methanol, followed by the addition of hydroxylamine hydrochloride and a base like sodium acetate to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated under reflux for several hours to complete the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors and more efficient separation techniques to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-3-methyl-2-butanone oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.

Major Products Formed:

Oxidation: The major product of oxidation is 3-hydroxy-3-methyl-2-butanone.

Reduction: The reduction of this compound typically yields 3-hydroxy-3-methylbutan-2-one.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Hydroxy-3-methyl-2-butanone oxime has several scientific research applications across different fields:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is employed in the production of various industrial chemicals and as a stabilizer in certain formulations.

Mécanisme D'action

The mechanism by which 3-Hydroxy-3-methyl-2-butanone oxime exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of the research or industrial application.

Comparaison Avec Des Composés Similaires

3-Hydroxy-3-methylbutan-2-one

3-Methyl-2-butanone

3-Hydroxy-3-ethylbutanone

2-Methyl-2-hydroxybutan-3-one

Activité Biologique

3-Hydroxy-3-methyl-2-butanone oxime, also known as (3E)-3-hydroxyimino-2-methyl-butan-2-ol, is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Density : 1.02 g/cm³

- Melting Point : 84-86 °C

- Boiling Point : Approximately 219.6 °C

These properties contribute to the compound's reactivity and biological significance, particularly its ability to form oximes through reactions with aldehydes and ketones.

Biochemical Pathways

This compound participates in various biochemical reactions, primarily through:

- Formation of Oximes : The compound reacts with carbonyl groups to form stable oxime derivatives.

- Enzyme Interactions : It can bind to specific enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

The compound has been shown to influence cellular processes significantly:

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Cell Signaling : Affects signaling pathways that regulate cell function and metabolism .

Case Studies

-

Toxicity Studies :

- In a study involving Fischer 344 rats, the compound was administered via drinking water at varying doses (0, 25, 50, 100, 175, or 280 mg/kg bw/day). Significant changes in blood parameters were observed at higher doses, including decreased red blood cell counts and increased reticulocyte counts .

- Methaemoglobinaemia was noted as a key effect of repeated exposure, indicating the compound's potential to induce systemic health effects.

- Metabolic Pathways :

Stability and Degradation

Research has shown that this compound is relatively stable under standard laboratory conditions but may degrade over time when exposed to light or reactive species like hydroxyl radicals. Photolysis has been identified as a significant degradation pathway .

Data Table

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Melting Point | 84-86 °C |

| Boiling Point | ~219.6 °C |

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw |

| NOAEL for Systemic Toxicity | 25 mg/kg bw (males), 30 mg/kg bw (females) |

| Major Metabolic Pathway | Hydrolysis to methyl ethyl ketone |

Propriétés

IUPAC Name |

(3E)-3-hydroxyimino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLLBCGVADVPKD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-25-6 | |

| Record name | NSC409554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.